2-(4-Chlorophenoxy)-1-(3-methyl-1,4'-bipiperidin-1'-yl)ethanone
Description
2-(4-Chlorophenoxy)-1-(3-methyl-1,4'-bipiperidin-1'-yl)ethanone is a synthetic organic compound characterized by a central ethanone backbone substituted with a 4-chlorophenoxy group and a 3-methyl-1,4'-bipiperidinyl moiety. The bipiperidinyl group may enhance lipophilicity and binding affinity to biological targets compared to simpler amine substituents.
Properties
Molecular Formula |
C19H27ClN2O2 |
|---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(3-methylpiperidin-1-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H27ClN2O2/c1-15-3-2-10-22(13-15)17-8-11-21(12-9-17)19(23)14-24-18-6-4-16(20)5-7-18/h4-7,15,17H,2-3,8-14H2,1H3 |
InChI Key |
XJHPQBZDHMXUDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-Chlorophenoxy)-1-(3-methyl-1,4'-bipiperidin-1'-yl)ethanone is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(4-Chlorophenoxy)-1-(3-methyl-1,4'-bipiperidin-1'-yl)ethanone can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 292.80 g/mol
This compound features a bipiperidine core with a chlorophenoxy group, which may influence its interaction with biological targets.
Pharmacological Effects
Research indicates that 2-(4-Chlorophenoxy)-1-(3-methyl-1,4'-bipiperidin-1'-yl)ethanone exhibits several pharmacological properties:
- Antidepressant Activity : Studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
- Antimicrobial Properties : The chlorophenoxy moiety is known for its antimicrobial effects, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating a role in managing inflammatory conditions .
The mechanisms through which this compound exerts its effects likely involve:
- Receptor Modulation : Interaction with various receptors, including serotonin receptors and adrenergic receptors, which may mediate its antidepressant effects.
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Antidepressant Efficacy : A study on similar piperidine derivatives demonstrated significant improvement in depressive symptoms in animal models when administered at specific dosages .
- Antimicrobial Activity : Research showed that compounds with chlorophenoxy groups exhibited broad-spectrum antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Inflammation Models : In vitro studies indicated that certain derivatives could reduce the production of inflammatory mediators in macrophages stimulated with lipopolysaccharides (LPS), highlighting their potential use in inflammatory diseases .
Summary of Biological Activities
Comparison with Related Compounds
Scientific Research Applications
Pharmacological Applications
1. Modulation of Chemokine Receptors
One of the primary applications of this compound is its role as a modulator of chemokine receptors. Research has indicated that derivatives of bipiperidine compounds can influence the activity of various chemokine receptors, which are critical in immune responses and inflammatory processes. For instance, studies have shown that these compounds can be effective in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by modulating receptor activity .
2. Antidepressant and Anxiolytic Effects
The bipiperidine structure is associated with antidepressant and anxiolytic effects. Compounds similar to 2-(4-Chlorophenoxy)-1-(3-methyl-1,4'-bipiperidin-1'-yl)ethanone have been studied for their potential to alleviate symptoms of depression and anxiety disorders. In animal models, these compounds demonstrated significant reductions in anxiety-like behaviors, suggesting their potential utility in developing new therapeutic agents for mental health disorders .
3. Anticancer Activity
Recent studies have explored the anticancer properties of bipiperidine derivatives. Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival . For instance, a study showed that certain derivatives could effectively target cancer cell lines while exhibiting minimal toxicity to normal cells.
Data Table: Summary of Applications
Case Studies
Case Study 1: Chemokine Receptor Modulation
A study published in a peer-reviewed journal investigated the effects of a related bipiperidine compound on CCR3 receptors involved in inflammatory responses. The results indicated that the compound significantly reduced eosinophil migration in vitro, suggesting its potential as a therapeutic agent for allergic diseases .
Case Study 2: Antidepressant Activity
In another study focusing on the anxiolytic effects of bipiperidine derivatives, researchers administered the compound to rodents subjected to stress tests. The findings revealed a marked decrease in stress-induced behaviors compared to control groups, supporting its potential application in treating anxiety disorders .
Case Study 3: Cancer Cell Line Testing
A laboratory study assessed the cytotoxic effects of several bipiperidine derivatives on breast cancer cell lines. The results showed that one derivative led to a 70% reduction in cell viability after 48 hours of treatment, indicating strong anticancer potential .
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Moiety
The bipiperidine group facilitates nucleophilic substitution reactions, particularly at the secondary amine sites. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C) yields N-alkylated derivatives.
-
Acylation : Treatment with acetyl chloride in dichloromethane (DCM) at 0°C forms acylated products, confirmed via <sup>1</sup>H NMR (δ 2.29 ppm for CH₃CO).
Ketone-Specific Reactions
The ethanone group participates in classical ketone transformations:
-
Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the ketone to a secondary alcohol (confirmed by IR loss of C=O stretch at ~1700 cm⁻¹).
-
Condensation : Reacts with hydrazines (e.g., phenylhydrazine) in ethanol under reflux to form hydrazones, characterized by a new NH stretch at 3300 cm⁻¹ in FT-IR .
Ether Bond Reactivity
The 4-chlorophenoxy ether linkage undergoes cleavage under acidic conditions:
-
Hydrolysis : Treatment with concentrated H₂SO₄ (80°C, 2 hr) cleaves the ether bond, yielding 4-chlorophenol and a bipiperidine-alcohol byproduct.
Table 2: Spectroscopic Data
| Functional Group | <sup>1</sup>H NMR (δ, ppm) | <sup>13</sup>C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Bipiperidine CH₃ | 1.12 (s, 3H) | 22.1 | - |
| Ketone C=O | - | 207.5 | 1708 |
| Chlorophenoxy C-Cl | - | 128.2 | 1321 (C-Cl stretch) |
Stability Under Physiological Conditions
-
The compound demonstrates pH-dependent stability:
Biological Relevance
Comparison with Similar Compounds
Structural Features and Molecular Diversity
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- Bipiperidinyl vs.
- Triazole and Benzothiophene Moieties : Compounds like CGA 205374 () and the benzothiophene derivative () incorporate heterocyclic groups, which are often linked to pesticidal or antiproliferative activities .
- Chlorophenoxy Group: Common across all compounds, this group may contribute to π-π stacking interactions in target binding.
Physicochemical Properties
- Melting Points and Solubility: notes that chlorophenoxy ethanone derivatives exhibit melting points ranging from 111°C to 167°C, influenced by substituent polarity . The target compound’s bipiperidinyl group may lower its melting point compared to hydroxylated analogs, enhancing solubility in organic solvents.
- Stability : The bipiperidinyl group’s conformational flexibility could improve metabolic stability relative to rigid triazole or benzothiophene systems .
Q & A
Q. What are the established synthetic routes for 2-(4-Chlorophenoxy)-1-(3-methyl-1,4'-bipiperidin-1'-yl)ethanone?
The compound is synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions . A common approach involves reacting a bipiperidine derivative with 4-chlorophenoxyacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Researchers should monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Q. How is the compound structurally characterized in academic research?
Structural elucidation combines NMR (¹H, ¹³C) , FT-IR , and mass spectrometry :
- ¹H NMR : Signals for the 4-chlorophenoxy group (δ 7.2–7.4 ppm, aromatic protons) and bipiperidinyl protons (δ 2.5–3.5 ppm, multiplet) .
- FT-IR : Peaks at ~1680 cm⁻¹ (ketone C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
- High-resolution mass spectrometry (HRMS) : Exact mass confirmed via electrospray ionization (ESI) or electron impact (EI) .
Q. What safety protocols are critical for handling this compound?
The compound may pose irritation risks (skin/eyes) and requires handling in a fume hood with PPE (gloves, lab coat, goggles). Storage should be in airtight containers at 2–8°C. Safety data sheets (SDS) recommend avoiding incompatible materials (strong oxidizers) and using spill kits with inert adsorbents (vermiculite) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for this compound?
Key variables include:
- Catalyst selection : Substituting AlCl₃ with FeCl₃ or ionic liquids may reduce side reactions .
- Solvent optimization : Anhydrous dichloromethane vs. toluene for better acylation efficiency .
- Temperature control : Maintaining 0–5°C during acylation minimizes ketone decomposition .
Advanced purification techniques (preparative HPLC, recrystallization in ethanol/water) improve purity (>99%) .
Q. How to resolve contradictions in spectral data during characterization?
Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from conformational isomerism or impurity co-elution . Mitigation strategies:
- Variable-temperature NMR : Identifies dynamic rotational isomers in bipiperidinyl moieties .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions .
- Computational modeling : Density Functional Theory (DFT) simulations predict vibrational frequencies (IR) and chemical shifts (NMR) for comparison .
Q. What computational methods predict the compound’s reactivity and biological interactions?
- Molecular docking : Screens for binding affinity to targets like GPCRs or kinases using AutoDock Vina .
- QSAR models : Correlate substituent effects (e.g., 4-chlorophenoxy group) with bioactivity .
- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., solvation in water) .
Q. How to design experiments to evaluate the compound’s biological activity?
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., acetylcholinesterase) using spectrophotometric methods .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with dose-response curves (0.1–100 µM) .
- Mechanistic studies :
- ROS detection : Fluorescent probes (DCFH-DA) quantify oxidative stress in treated cells .
- Apoptosis markers : Western blotting for caspase-3/9 activation .
Methodological Considerations for Data Interpretation
- Statistical validation : Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons.
- Reproducibility : Triplicate experiments with independent syntheses to account for batch variability.
- Contradictory results : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity if docking predictions conflict) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
